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Introduction
The delivery of nucleic acids into eukaryotic cells is a cornerstone of modern biological

research and therapeutic development. Non-viral gene delivery systems are increasingly

favored due to their enhanced safety profile compared to viral vectors. Among these, cationic

liposome-based transfection reagents have demonstrated significant promise. The MVL5/GMO

system, a two-component formulation comprising the multivalent cationic lipid MVL5 and the

neutral helper lipid Glyceryl Monooleate (GMO), has emerged as a highly efficient vector for the

transfection of plasmid DNA and siRNA into a broad range of cell types.[1]

A key advantage of the MVL5/GMO system is its high transfection efficiency, particularly in the

presence of serum, which obviates the need for serum starvation that can negatively impact

cell health and experimental outcomes.[1] The unique combination of the high charge density

of MVL5 and the phase behavior of GMO, which favors the formation of cubic phases,

optimizes membrane charge density and facilitates pore formation, leading to efficient cytosolic

delivery of nucleic acids.[1]

These application notes provide a comprehensive overview of the preparation and use of

MVL5/GMO transfection complexes, including detailed experimental protocols, quantitative

data on transfection efficiency and cytotoxicity, and visualizations of the experimental workflow

and proposed cellular uptake pathways.
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Data Presentation
Transfection Efficiency
The transfection efficiency of MVL5/GMO complexes is notably robust, especially in the

presence of serum. The following tables summarize the transfection efficiency of MVL5/GMO-

DNA complexes in comparison to other lipid formulations and the benchmark commercial

reagent Lipofectamine 2000 in various serum concentrations.

Table 1: Transfection Efficiency of MVL5/GMO-DNA Complexes as a Function of Serum

Concentration in PC-3 Cells[2]

Serum Concentration (%)
MVL5/GMO (ΦNL=0.5,
ρ=10)

Lipofectamine 2000

0 ~1.0 x 109 ~1.0 x 109

10 ~5.0 x 108 ~5.0 x 108

20 ~4.0 x 108 ~2.0 x 108

50 ~3.0 x 108 ~1.0 x 108

Transfection efficiency is

reported in Relative Light Units

(RLU) per milligram of protein.

Table 2: Transfection Efficiency of MVL5-based Complexes with Different Neutral Lipids in PC-

3 Cells (50% Serum)[2]

Neutral Lipid (ΦNL=0.5) Transfection Efficiency (RLU/mg protein)

GMO ~3.0 x 108

DOPC ~1.0 x 108

Cholesterol ~2.0 x 108

All MVL5-based complexes were prepared at a

charge ratio (ρ) of 10.
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Cytotoxicity
The cytotoxicity of transfection reagents is a critical parameter for ensuring reliable

experimental results and for therapeutic applications. The MVL5/GMO system generally

exhibits low cytotoxicity.

Table 3: Cytotoxicity of MVL5/GMO-siRNA Complexes[3]

Total Lipid Concentration
(mM)

Cell Viability (%) Membrane Integrity (%)

0.01 ~100 ~100

0.05 ~100 ~100

0.1 ~95 ~95

0.15 ~80 ~85

0.2 ~70 ~75

Data is for MVL5/GMO–siRNA

complexes at a neutral lipid

mole fraction (ΦNL) of 0.90.

Experimental Protocols
Materials

MVL5 (multivalent cationic lipid)

GMO (Glyceryl Monooleate)

Plasmid DNA or siRNA

Opti-MEM I Reduced Serum Medium

Chloroform

Sterile, high-resistivity deionized water
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Appropriate cell culture medium and serum

24-well or 96-well cell culture plates

Sterile microcentrifuge tubes

Protocol 1: Preparation of MVL5/GMO Liposomes
This protocol describes the preparation of a 1 mM stock solution of MVL5/GMO liposomes.

Lipid Film Hydration:

In a sterile glass vial, combine MVL5 and GMO in chloroform at the desired molar ratio

(e.g., a 1:1 molar ratio, corresponding to a mole fraction of neutral lipid, ΦNL, of 0.5).

Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen

gas, followed by drying under vacuum for at least 2 hours to remove any residual solvent.

Hydration:

Hydrate the lipid film with sterile, high-resistivity deionized water to a final total lipid

concentration of 1 mM.

Incubate the mixture at room temperature for 30 minutes with intermittent vortexing to

facilitate the formation of multilamellar vesicles.

Sonication:

To create small unilamellar vesicles (SUVs), sonicate the liposome suspension in a bath

sonicator until the solution becomes clear. The duration of sonication may vary but is

typically in the range of 5-15 minutes.

Storage:

Store the prepared liposome solution at 4°C. For long-term storage, it is advisable to store

under an inert atmosphere (e.g., argon).
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Protocol 2: Formation of MVL5/GMO-Nucleic Acid
Transfection Complexes
This protocol details the formation of transfection complexes for a single well of a 24-well plate.

Volumes can be scaled accordingly for other plate formats.

Cell Seeding:

The day before transfection, seed cells in a 24-well plate at a density that will result in 70-

90% confluency at the time of transfection.

Preparation of Nucleic Acid Solution:

In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA or the desired amount of

siRNA in 50 µL of Opti-MEM I medium. Mix gently.

Preparation of Liposome Solution:

In a separate sterile microcentrifuge tube, dilute the appropriate amount of the 1 mM

MVL5/GMO liposome stock solution in 50 µL of Opti-MEM I medium. The optimal lipid-to-

nucleic acid ratio should be determined empirically, but a starting point is a charge ratio (ρ)

of 10. The charge ratio is the molar ratio of positive charges from the cationic lipid to

negative charges from the nucleic acid phosphate backbone.

Complex Formation:

Add the diluted nucleic acid solution to the diluted liposome solution.

Mix gently by pipetting up and down and incubate at room temperature for 20-30 minutes

to allow for the formation of transfection complexes.

Transfection:

Add the 100 µL of the transfection complex mixture dropwise to the cells in the 24-well

plate containing fresh culture medium (which can contain serum).

Gently rock the plate to ensure even distribution of the complexes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b10855384?utm_src=pdf-body
https://www.benchchem.com/product/b10855384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation and Assay:

Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene

expression or gene silencing. The optimal incubation time will depend on the specific cell

type and the nature of the experiment.
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Caption: Experimental workflow for preparing MVL5/GMO transfection complexes.

Proposed Cellular Uptake Pathway
The primary mechanism for the cellular uptake of cationic liposome-nucleic acid complexes

(lipoplexes) is endocytosis.[4] While the specific pathways for MVL5/GMO complexes have not

been fully elucidated, the general understanding involves initial electrostatic interactions with

the cell surface, followed by internalization through clathrin-mediated or caveolae-mediated

endocytosis.
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Caption: Proposed cellular uptake pathway for MVL5/GMO lipoplexes.
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Conclusion
The MVL5/GMO transfection system offers a potent and versatile tool for the delivery of nucleic

acids into a wide array of eukaryotic cells. Its high efficiency in the presence of serum and

relatively low cytotoxicity make it an attractive alternative to other commercially available

reagents. By following the detailed protocols and considering the optimization parameters

outlined in these application notes, researchers can achieve robust and reproducible

transfection results for a variety of experimental applications, from basic research to the

development of novel gene-based therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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